

# Unveiling 17-Hydroxyisolathyrol: A Technical Guide to its Discovery in Euphorbia Species

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## Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B15594539

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This in-depth technical guide details the discovery, isolation, and characterization of **17-Hydroxyisolathyrol**, a lathyrane diterpenoid found in Euphorbia species. This document provides a comprehensive overview of the experimental protocols, quantitative data, and potential biological significance of this natural product, tailored for professionals in chemical and pharmaceutical research.

## Introduction

**17-Hydroxyisolathyrol** is a macrocyclic diterpenoid belonging to the lathyrane family, a class of natural products predominantly found in the genus Euphorbia.[1][2][3][4][5] These compounds are characterized by a complex tricyclic skeleton and have garnered significant interest for their diverse biological activities, including anti-inflammatory and cytotoxic effects. This guide focuses on the technical aspects of the discovery of **17-Hydroxyisolathyrol**, providing a valuable resource for researchers investigating novel therapeutic agents from natural sources.

## Isolation and Structural Elucidation

The initial isolation of the compound closely related to or identical to **17-Hydroxyisolathyrol**, referred to as "isolathyrol diterpene 2," was reported from the seeds of Euphorbia lathyris.[6] The structural determination was accomplished through extensive spectroscopic analysis, with the stereochemistry later rectified.[6]

## Experimental Protocols

The general procedure for isolating lathyrane diterpenoids from *Euphorbia* species involves solvent extraction followed by multi-step chromatographic separation.<sup>[1][5]</sup>

Extraction:

- The dried and powdered plant material (e.g., seeds of *Euphorbia lathyris*) is extracted exhaustively with a solvent such as 95% ethanol at room temperature or under reflux.
- The resulting crude extract is concentrated under reduced pressure to yield a residue.

Fractionation and Purification:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.
- The fractions are then subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.<sup>[7]</sup>

## Structural Characterization

The structure of **17-Hydroxyisolathyrol** was elucidated using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are pivotal in determining the carbon skeleton and the position of various functional groups. Two-dimensional NMR techniques (COSY, HSQC, HMBC) are employed to establish the connectivity of protons and carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the relative and absolute stereochemistry of the molecule.<sup>[6]</sup>

## Quantitative Data

The following tables summarize the key quantitative data for **17-Hydroxyisolathyrol** and related compounds.

Table 1: Physicochemical Properties of **17-Hydroxyisolathyrol**

Property	Value	Reference
CAS Number	93551-00-9	[2]
Molecular Formula	C <sub>20</sub> H <sub>30</sub> O <sub>5</sub>	[2]
Molecular Weight	350.45 g/mol	[2]
Appearance	Solid	[2]
Source	Seeds of Euphorbia lathyris L.	[2][6]

Table 2: Spectroscopic Data for a Closely Related Isolathyrol Diterpene

Data for "isolathyrol diterpene 2" as reported by Jiao et al. (2009), which is structurally consistent with **17-Hydroxyisolathyrol**.

<sup>1</sup> H NMR (CDCl <sub>3</sub> , MHz)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , MHz)
Specific chemical shifts and coupling constants would be listed here based on the full-text article.	Specific chemical shifts would be listed here based on the full-text article.

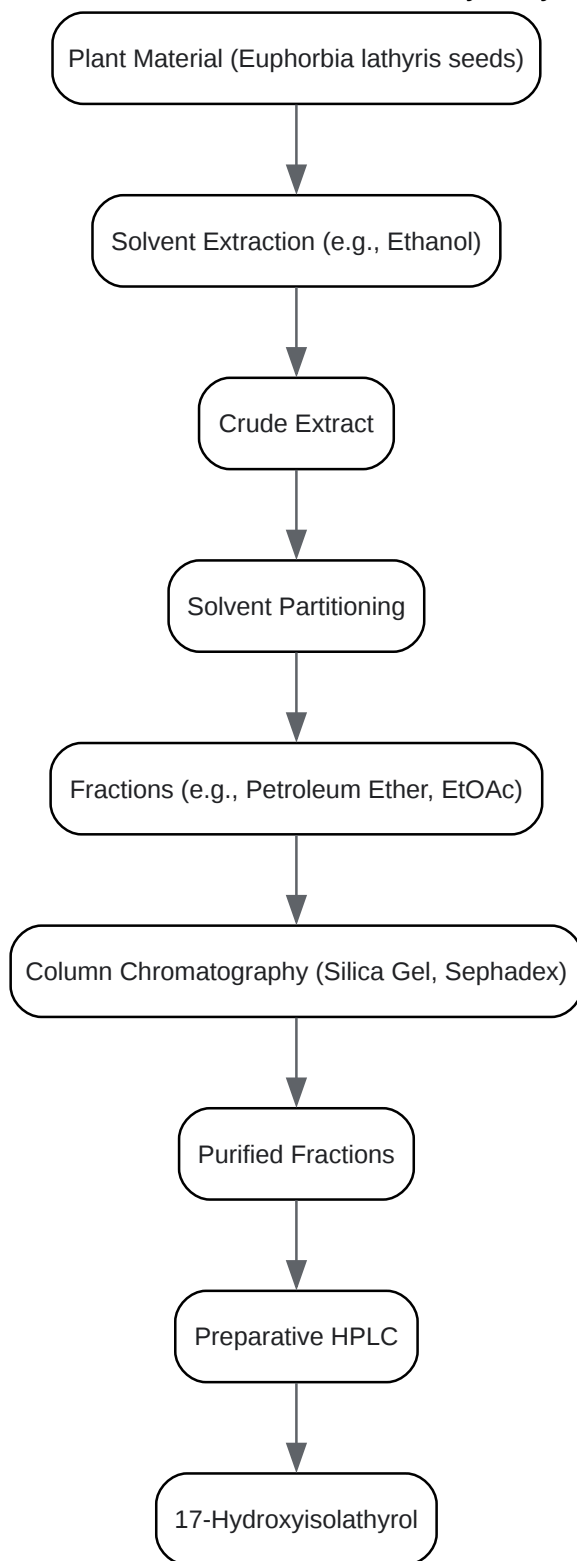
Table 3: Bioactivity of Related Lathyrane Diterpenoids

Compound	Cell Line	Bioactivity	IC <sub>50</sub> (μM)	Reference
Euphorbia Factor L <sub>28</sub>	786-0 (Renal)	Cytotoxicity	9.43	<a href="#">[4]</a>
Euphorbia Factor L <sub>28</sub>	HepG2 (Liver)	Cytotoxicity	13.22	<a href="#">[4]</a>
Euphorbia Factor L <sub>12</sub>	C6 (Glioma)	Cytotoxicity	12.4 - 36.2	<a href="#">[3]</a>
Euphorbia Factor L <sub>17</sub>	MCF-7 (Breast)	Cytotoxicity	12.4 - 36.2	<a href="#">[3]</a>

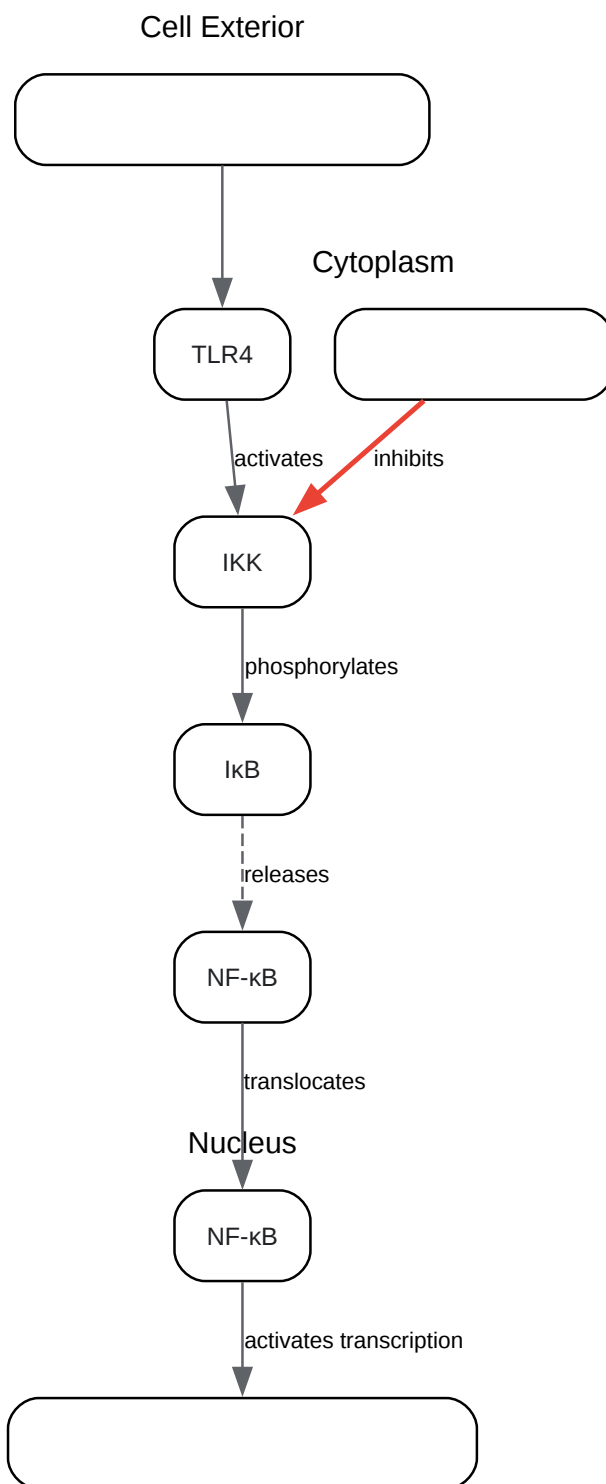
## Experimental and logical relationships

The following diagrams illustrate the general workflow for the discovery of **17-Hydroxyisolathyrol** and a plausible signaling pathway modulated by lathyrane diterpenoids based on their known anti-inflammatory and cytotoxic activities.

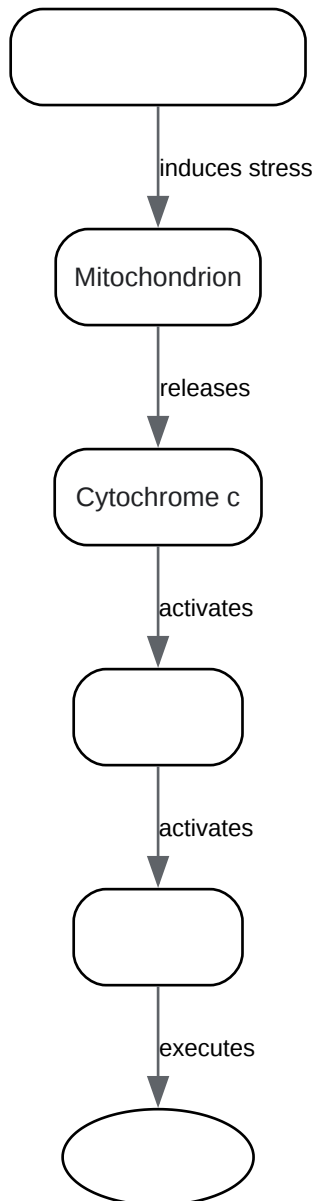
## General Workflow for the Isolation of 17-Hydroxyisolathyrol

[Click to download full resolution via product page](#)Caption: Isolation workflow for **17-Hydroxyisolathyrol**.

## Hypothesized Anti-inflammatory Signaling Pathway for Lathyrane Diterpenoids

[Click to download full resolution via product page](#)Caption: Potential NF- $\kappa$ B inhibitory pathway.

## Hypothesized Cytotoxic Apoptosis Pathway for Lathyrane Diterpenoids

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Caption: Intrinsic apoptosis pathway.

## Conclusion

**17-Hydroxyisolathyrol** represents a structurally interesting member of the lathyrane diterpenoid family with potential for further investigation as a bioactive compound. This guide provides a foundational understanding of its discovery and characterization, offering detailed methodologies and data to support ongoing research and development in the field of natural

product chemistry and drug discovery. The provided workflows and hypothesized signaling pathways serve as a framework for future studies aimed at elucidating the precise mechanisms of action of this and related compounds.

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- 6. 93551-00-9|(1aR,2E,4aR,6S,7S,7aR,8S,9Z,11aS)-4a,7,8-Trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropa[f][11]annulen-4-one|BLD Pharm [bldpharm.com]
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